![molecular formula C10H8FN B1300231 1-(4-Fluorophenyl)pyrrole CAS No. 81329-31-9](/img/structure/B1300231.png)
1-(4-Fluorophenyl)pyrrole
Overview
Description
The compound 1-(4-Fluorophenyl)pyrrole is a versatile molecule that serves as a building block in the synthesis of various heterocyclic compounds. It is characterized by the presence of a pyrrole ring substituted with a 4-fluorophenyl group. This structural motif is found in a range of compounds with diverse applications, including materials science and medicinal chemistry.
Synthesis Analysis
The synthesis of pyrrole derivatives, including those with fluorophenyl groups, can be achieved through several methods. For instance, the Paal-Knorr pyrrole synthesis reaction is a common strategy for constructing aryl-substituted pyrrole cores, as seen in the development of pyrrole/polycyclic aromatic unit hybrid fluorophores . Additionally, a one-pot reaction involving aromatic aldehydes, aromatic amines, and butane-2,3-dione has been used to obtain tetraaryl derivatives of 1,4-dihydropyrrolo[3,2-b]pyrrole, which can be further arylated to produce pentaaryl- and hexaaryl- derivatives . Moreover, the synthesis of 1-(2-isocyanophenyl)pyrrole followed by Lewis acid-catalyzed reactions can lead to the formation of pyrrolo[1,2-a]quinoxaline and its derivatives .
Molecular Structure Analysis
The molecular structure of this compound derivatives can be quite complex, with the central pyrrole ring often making significant dihedral angles with other substituents, as observed in the crystal structure of ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate . The arrangement of these substituents can lead to various supramolecular interactions, such as π-π stacking and hydrogen bonding, which can influence the overall molecular conformation and stability.
Chemical Reactions Analysis
This compound and its derivatives can undergo a variety of chemical reactions. For example, electrophilic fluorination can be used to introduce fluorine-18, a radioactive isotope, into the molecule for imaging applications . Furthermore, the compound can be polymerized both chemically and electrochemically to produce conducting polymers with electrochromic properties . Copolymerization with other monomers, such as 3,4-ethylene dioxythiophene, can enhance these properties and introduce additional colors to the electrochromic spectrum .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their molecular structure. For instance, the photophysical properties of these compounds are often characterized by strong blue fluorescence and high quantum yields, which can be manipulated by the introduction of various substituents . The electrochromic properties of polymers derived from these molecules are also notable, with the ability to switch between different colors upon the application of voltage . The thermal and glass transition temperatures of these materials can vary significantly depending on the nature of the substituents attached to the pyrrole core .
Scientific Research Applications
1. Ortho Lithiation and Chemical Synthesis
1-(4-Fluorophenyl)pyrrole has been studied for its unique properties in chemical synthesis, particularly in ortho lithiation processes. A study demonstrated that lithiation of 1-(fluorophenyl)pyrroles occurs exclusively ortho to the fluorine substituent, indicating a special directing effect of the fluorine atom. This property is significant in the synthesis of complex organic compounds, offering a pathway for selective functionalization (Faigl et al., 1998).
2. Thermochemical Studies
Thermochemical properties of halogenated 1-phenylpyrrole derivatives, including this compound, have been investigated. Studies involving calorimetric analysis provide insights into the enthalpies of formation and sublimation, contributing to a better understanding of their stability and reactivity (Santos & Silva, 2010).
3. Electrochromic Properties
The electrochromic properties of this compound derivatives have been explored. For example, a soluble conducting polymer derived from this compound has been synthesized, displaying interesting electrochromic behavior, such as color change upon application of voltage. This has potential applications in electronic displays and smart windows (Arslan et al., 2007).
4. Molecular Structure and Reactivity Studies
Research on molecules like 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, which is structurally related to this compound, highlights the importance of understanding the molecular structure and reactivity. Studies involving X-ray diffraction, NMR, and computational simulations help in predicting the stability and reactivity of such compounds, which is crucial for their potential applications in pharmaceuticals and materials science (Murthy et al., 2017).
Mechanism of Action
Target of Action
1-(4-Fluorophenyl)pyrrole is a derivative of the indole nucleus, which is known to bind with high affinity to multiple receptors . The indole nucleus is found in many important synthetic drug molecules and has been helpful in developing new useful derivatives .
Mode of Action
It is known that indole derivatives, which include this compound, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a well-ventilated place and the container should be kept tightly closed . It is also recommended to use the compound only outdoors or in a well-ventilated area .
Safety and Hazards
properties
IUPAC Name |
1-(4-fluorophenyl)pyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN/c11-9-3-5-10(6-4-9)12-7-1-2-8-12/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMAPGGZDHAHLGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352489 | |
Record name | 1-(4-fluorophenyl)pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90352489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
81329-31-9 | |
Record name | 1-(4-fluorophenyl)pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90352489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 81329-31-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the fluorine atom in 2,5-diferrocenyl-1-(4-fluorophenyl)pyrrole concerning its electrochemical behavior?
A1: The presence of the fluorine atom in the 4-fluorophenyl substituent of 2,5-diferrocenyl-1-(4-fluorophenyl)pyrrole plays a crucial role in influencing its electrochemical behavior. The electron-withdrawing nature of fluorine affects the electron density of the pyrrole ring, which in turn, influences the electronic communication between the two ferrocenyl units. [, ] This is evident in the cyclic voltammetry studies, where the first oxidation potential (Ea1) and the difference between the two oxidation potentials (ΔE) correlate with the Hammett constant (σ) of the substituent. [] A more electron-withdrawing substituent, such as fluorine, leads to a higher Ea1 and a larger ΔE, indicating weaker electronic communication between the ferrocenyl units. []
Q2: How does the structure of 2,5-diferrocenyl-1-(4-fluorophenyl)pyrrole compare to other similar compounds in the study, and how does this impact their electrochemistry?
A2: The research investigates a series of 2,5-diferrocenyl five-membered heterocyclic compounds, including 2,5-diferrocenyl-1-(4-fluorophenyl)pyrrole, with variations in the substituent on the pyrrole ring or the type of heteroatom. [] The study found that the nature of the heteroatom significantly affects the electronic communication between the two ferrocenyl units. [] For instance, compounds containing a pyrrole ring exhibited weaker electronic communication compared to those containing a thiophene or furan ring. [] This difference in electronic communication is attributed to the varying electron-donating abilities of the heteroatoms, which impacts the electron density on the central ring system and influences the interactions between the ferrocenyl units.
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